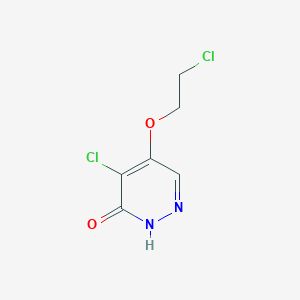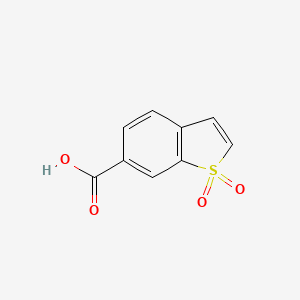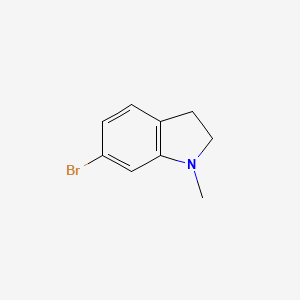
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloroethoxy group and a chlorine atom attached to the pyridazinone ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazin-3(2H)-one with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can introduce or modify functional groups on the pyridazine ring.
Applications De Recherche Scientifique
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group and the chlorine atom on the pyridazinone ring play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-(2-bromoethoxy)pyridazin-3(2H)-one
- 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one
- 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
Uniqueness
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is unique due to the presence of both a chloroethoxy group and a chlorine atom on the pyridazinone ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the chloroethoxy group enhances its solubility and reactivity, while the chlorine atom contributes to its binding affinity with molecular targets.
Propriétés
Numéro CAS |
1346697-69-5 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O2 |
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
5-chloro-4-(2-chloroethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-2-12-4-3-9-10-6(11)5(4)8/h3H,1-2H2,(H,10,11) |
Clé InChI |
AHPJROGNFZVCFH-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=O)C(=C1OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)







![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
